"estra-1,3,5,7,9-pentaene-3,17beta-diol chemical properties"
"estra-1,3,5,7,9-pentaene-3,17beta-diol chemical properties"
An In-Depth Technical Guide to the Chemical and Biological Properties of Estra-1,3,5,7,9-pentaene-3,17β-diol (17β-Dihydroequilenin)
Executive Summary
Estra-1,3,5,7,9-pentaene-3,17β-diol, known systematically as 17β-dihydroequilenin, is a biologically significant steroidal estrogen. While not a primary pharmaceutical agent itself, it is a key active metabolite of equilin and equilenin, which are major components of conjugated equine estrogens (CEEs), a widely prescribed formulation for hormone replacement therapy (HRT). This guide provides a comprehensive overview of the chemical properties, metabolic pathways, pharmacodynamics, and analytical methodologies related to 17β-dihydroequilenin. Its high potency and affinity for estrogen receptors underscore its importance in the therapeutic effects attributed to CEEs. Understanding the distinct characteristics of this metabolite is crucial for researchers, clinicians, and professionals in drug development for optimizing hormonal therapies and exploring new therapeutic avenues.
Nomenclature and Chemical Identity
Estra-1,3,5,7,9-pentaene-3,17β-diol is an estrogenic steroid characterized by a fully aromatized A and B ring system. This distinguishes it from classical estrogens like estradiol, which only have an aromatic A ring.
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Systematic Name: (17β)-Estra-1,3,5,7,9-pentaene-3,17-diol
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Common Name: 17β-Dihydroequilenin
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CAS Registry Number: 1423-97-8
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Molecular Formula: C₁₈H₂₀O₂
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Molecular Weight: 268.35 g/mol [1]
Structural Context: 17β-Dihydroequilenin is the 17β-reduced metabolite of equilenin and is structurally related to equilin, a primary component of CEEs. The key structural difference lies in the degree of unsaturation in the B-ring of the steroid nucleus[2].
Physicochemical Properties
The physical and chemical characteristics of 17β-dihydroequilenin dictate its behavior in biological systems and analytical procedures.
| Property | Value | Source(s) |
| Melting Point | 214-216 °C | |
| Boiling Point | 350.53 °C (rough estimate) | |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol. | |
| Appearance | White to off-white solid powder. | [3] |
| Storage | Store as a powder at -20°C for long-term stability (up to 3 years). | [3][4] |
Metabolism and Biosynthesis
17β-Dihydroequilenin is not typically administered directly but is formed in vivo from its precursors found in CEEs. The metabolic cascade is critical to its biological activity. Equilin, a major component of CEEs, undergoes significant metabolism following administration. It can be reversibly converted to 17β-dihydroequilin, a potent estrogen, or transformed into equilenin, which is then reduced to 17β-dihydroequilenin[5][6]. The primary route of administration for these precursors is as sulfate conjugates (e.g., equilin sulfate), which are inactive prodrugs hydrolyzed by steroid sulfatase to release the active estrogen[5][7].
The metabolic conversion of these equine estrogens involves key enzymatic reactions, including reduction of the 17-keto group and further hydroxylation, primarily at the 4-position, which can lead to the formation of reactive catechol estrogen quinoids[8][9].
Caption: Metabolic conversion of equilin to its active and cytotoxic metabolites.
Pharmacology and Mechanism of Action
The biological effects of 17β-dihydroequilenin and its related compounds are mediated primarily through their interaction with estrogen receptors (ERs), ERα and ERβ.
Estrogen Receptor Binding and Potency: Equilin itself is an estrogen, binding to both ERα and ERβ[5]. However, its metabolite, 17β-dihydroequilin, is significantly more potent, with binding affinities for ERα and ERβ that are 113% and 108% of estradiol's, respectively[5][10]. This metabolic activation is a critical determinant of the overall estrogenic effect of CEEs. While specific binding data for 17β-dihydroequilenin is less common, its structural similarity to other potent estrogens suggests significant receptor affinity. The ring B unsaturated estrogens, as a class, may exhibit some preference for ERβ-mediated effects[11].
Downstream Signaling Pathways: The activation of ERs by these ligands initiates a cascade of cellular events. Research on equilin has shown it can trigger non-genomic pathways in addition to the classical nuclear receptor activity.
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Neurotrophic Effects: Equilin has been demonstrated to promote the growth of cortical neurons through a mechanism dependent on the NMDA receptor, suggesting a role in neuronal plasticity and cognitive function[12].
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Inflammatory Signaling: In endothelial cells, equilin can increase the expression of adhesion molecules like E-selectin and ICAM-1, promoting monocyte adhesion. This effect is mediated through the NF-κB signaling pathway, potentially initiated by a reduction in ERβ expression[13].
Caption: Proposed NF-κB signaling pathway activated by equilin in endothelial cells.
Pharmacokinetic Profile
The pharmacokinetics of 17β-dihydroequilenin are intrinsically linked to its prodrugs. Following oral administration of CEEs, equilin sulfate is absorbed, and both conjugated and unconjugated forms circulate[14].
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Half-Life: Unconjugated equilin has a short half-life of approximately 19-27 minutes[15]. In contrast, its sulfated form, equilin sulfate, has a much longer half-life of about 190 minutes, allowing it to serve as a circulating reservoir[15].
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Metabolic Clearance: The metabolic clearance rate for equilin is high (around 2,640 L/day/m²), whereas for equilin sulfate it is significantly lower (175 L/day/m²), reflecting the slower elimination of the conjugated form[5][15].
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Distribution and Excretion: These steroids are widely distributed and primarily excreted in the urine as glucuronide and sulfate conjugates[5][6].
Analytical Methodologies
Accurate quantification of 17β-dihydroequilenin and related equine estrogens in biological matrices like human plasma is essential for pharmacokinetic and clinical studies. The gold standard for this analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity[16][17].
Protocol: Quantification of Equine Estrogens in Human Plasma via LC-MS/MS
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Causality: This protocol is designed to isolate low-concentration steroid hormones from a complex protein-rich matrix (plasma) and quantify them with high precision. The use of a stable isotope-labeled internal standard (e.g., equilin-d4) is critical to correct for variability during sample preparation and matrix effects during ionization, ensuring accuracy[16]. Enzymatic hydrolysis is necessary to measure "total" estrogen levels, which includes the biologically important sulfated and glucuronidated conjugates[18].
Step-by-Step Methodology:
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Sample Pre-treatment (for Total Estrogen Analysis):
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To 500 µL of human plasma, add an internal standard mixture (e.g., estrone-D4 and equilin-D4).
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Add an acetate buffer to adjust the pH for optimal enzyme activity.
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Introduce a dual-function enzyme with both sulfatase and glucuronidase activity to hydrolyze the conjugated metabolites back to their parent forms[18].
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Incubate the mixture under optimized conditions (e.g., 37°C for 4-6 hours) to ensure complete conversion[18].
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Solid-Phase Extraction (SPE):
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Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water[16][17].
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Load the pre-treated plasma sample onto the conditioned cartridge.
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Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences[17].
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Elute the target analytes (equilin, 17β-dihydroequilenin, etc.) with 1 mL of methanol[16].
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Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C[16].
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Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system[19].
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Chromatography: Use a C18 or specialized column (e.g., porous graphitic carbon for isomer separation) to achieve chromatographic separation of the estrogens[19][20]. A typical mobile phase would consist of a gradient of acetonitrile and water with a modifier like formic acid[16].
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Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each analyte and its internal standard[17].
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Caption: Workflow for the quantitative analysis of equine estrogens in plasma.
Toxicology and Safety Considerations
While estrogens are vital for physiological function, their metabolism can produce potentially harmful byproducts. The P450-catalyzed 4-hydroxylation of equilin and equilenin leads to the formation of catechol estrogens. These can autoxidize to form reactive o-quinones, which are potent cytotoxins[9]. These quinoids can cause cellular damage by forming DNA adducts and generating oxidative stress, a mechanism that has been implicated in the potential carcinogenic risk associated with estrogen therapy[9].
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